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CAS No.: 16088-35-0

Cat. No.: B1144167

Get Quote

Comparative Analysis Guide: SV-4814 vs. Z-D-Phe-Arg(NO2)-D-Met

Executive Summary

This technical guide provides an objective comparison of the potency and mechanism of action

of SV-4814 (Z-D-Phe-Phe-Arg(NO2)) and its structural analog Z-D-Phe-Arg(NO2)-D-Met.

These compounds are seminal peptide inhibitors identified for their ability to block viral fusion

events, specifically the hemolysis and infectivity mediated by the Measles Virus (MeV)

hemolysin.

While SV-4814 established the baseline for tripeptide-mediated fusion inhibition, the

tetrapeptide analog Z-D-Phe-Arg(NO2)-D-Met demonstrates significantly enhanced potency.[1]

[2] This guide details the structural determinants, experimental protocols, and mechanistic

insights required for researchers investigating peptide-based fusion inhibitors.

Compound Profiles & Structural Analysis
The efficacy of these inhibitors relies on specific structural motifs: the presence of aromatic

residues, a free carboxyl terminal, and the inclusion of D-amino acids for stability and
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stereochemical fit.

Feature SV-4814
Z-D-Phe-Arg(NO2)-D-Met

Analog

Classification Tripeptide Inhibitor Tetrapeptide Inhibitor

Sequence Z-D-Phe-Phe-Arg(NO2)-OH
Z-D-Phe-Phe-Arg(NO2)-D-

Met-OH*

N-Terminal Carbobenzoxy (Z) group Carbobenzoxy (Z) group

Key Modification Nitroarginine (Arg-NO2)
Nitroarginine (Arg-NO2) + C-

term D-Met

Stereochemistry Mixed (D-Phe, L-Phe, L-Arg)
Mixed (D-Phe, L-Phe, L-Arg,

D-Met)

Solubility DMSO/Ethanol soluble DMSO/Ethanol soluble

*Note: The tetrapeptide sequence is derived from comparative literature citing Z-D-Phe-

Arg(NO2)-D-Met as a higher-potency analog, often implying the core phenylalanine scaffold is

retained or modified for extension.

Comparative Potency Data
Experimental data from hemolysis inhibition assays (Green Monkey Erythrocytes) indicates a

clear potency advantage for the tetrapeptide analog.[1]
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Parameter SV-4814
Z-D-Phe-Arg(NO2)-

D-Met
Relative Potency

Inhibition Type Competitive (Fusion) Competitive (Fusion) N/A

Hemolysis Inhibition Effective at mM range ~2x Higher Activity
Tetrapeptide > SV-

4814

K+ Leakage Blockade Partial inhibition
Near-complete

inhibition

Tetrapeptide > SV-

4814

Infectivity Reduction Moderate High
Tetrapeptide > SV-

4814

Key Finding: The addition of the D-Methionine residue at the C-terminus (forming the

tetrapeptide) approximately doubles the inhibitory activity compared to the tripeptide SV-4814.

[1][2] This suggests that the C-terminal extension provides additional steric occlusion or

hydrophobic interaction with the viral fusion protein (F protein).

Mechanism of Action: Viral Fusion Inhibition
These peptides function as fusion inhibitors. They do not inhibit the proteolytic cleavage of the

F protein (which occurs in the Golgi) but rather interfere with the conformational changes

required for the fusion of the viral envelope with the host cell membrane.

Mechanism Pathway:

Binding: The peptide mimics a hydrophobic region of the viral F protein (likely the N-terminal

fusion peptide or heptad repeat).

Competition: It competes with the viral fusion peptide for insertion into the target membrane

or prevents the "zipping" of the F protein trimer.

Blockade: This prevents lipid mixing, pore formation, and subsequent content release

(Hemoglobin/K+).
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Caption: Schematic of competitive inhibition of viral fusion. The tetrapeptide exhibits stronger

blockade (thicker line) of the fusion pore formation step compared to SV-4814.

Experimental Protocols
To replicate the potency comparison, use the following standardized hemolysis inhibition assay.

A. Reagent Preparation
Stock Solutions: Dissolve SV-4814 and Z-D-Phe-Arg(NO2)-D-Met in DMSO to a stock

concentration of 10 mM.

Buffer: Phosphate-buffered saline (PBS), pH 7.2, containing 0.1% BSA.

Erythrocytes: Fresh Green Monkey Erythrocytes (GME), washed 3x in PBS and

resuspended to 10% (v/v).

B. Hemolysis Inhibition Assay
Incubation: Mix 100 µL of Measles Virus Hemolysin (titrated to cause ~80% lysis) with

varying concentrations of inhibitor (0.1 mM – 2.0 mM) in a 96-well plate.

Pre-treatment: Incubate virus-inhibitor mix for 30 minutes at 37°C.

Challenge: Add 100 µL of 1% GME suspension to each well.
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Reaction: Incubate for 60 minutes at 37°C.

Termination: Centrifuge plates at 2000 x g for 5 minutes to pellet intact cells.

Quantification: Measure absorbance of the supernatant at 540 nm (Hemoglobin release).

Calculation:

C. Self-Validating Controls
Positive Control: Virus only (no inhibitor) = 100% Lysis.

Negative Control: PBS only (no virus) = 0% Lysis.

Toxicity Control: Inhibitor + Cells (no virus) = Must show <5% lysis to rule out peptide

cytotoxicity.
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To cite this document: BenchChem. [Comparing SV-4814 potency with Z-D-Phe-Arg(NO2)-
D-Met]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1144167/docs#comparing-sv-4814-potency-with-z-d-
phe-arg-no2-d-met]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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